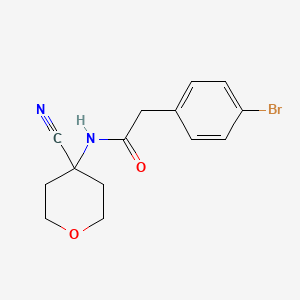
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a member of the oxadiazole family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide also exhibits antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane. However, the effects of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide on human health are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be improved using various methods. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide also exhibits potent anticancer and antibacterial activity, making it a promising candidate for further research. However, 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide also has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide. In medicinal chemistry, further studies are needed to understand the mechanism of action of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide and its effects on human health. Studies are also needed to determine the optimal dosage and administration of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide for the treatment of cancer and bacterial infections. In materials science, further studies are needed to explore the potential applications of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide as a building block for the synthesis of various materials. In organic synthesis, further studies are needed to explore the potential applications of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide as a precursor for the synthesis of various compounds. Overall, the research on 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has the potential to lead to the development of new drugs and materials with various applications.
Méthodes De Synthèse
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide can be synthesized using various methods, including the reaction of 4-bromoaniline with ethyl oxalyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 4-bromoaniline with ethyl oxalate, followed by the reaction with hydrazine hydrate and acetic anhydride. The yield of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide using these methods ranges from 40% to 70%.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has been studied for its anticancer activity. Studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has also been studied for its antimicrobial activity. Studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide exhibits antibacterial activity against various gram-positive and gram-negative bacteria.
In materials science, 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has been studied for its potential applications as a building block for the synthesis of various materials, including polymers and liquid crystals. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has also been studied for its potential applications in organic synthesis, as it can be used as a precursor for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-12-3-1-11(2-4-12)9-13(18)17-14(10-16)5-7-19-8-6-14/h1-4H,5-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCSNOWLWCVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


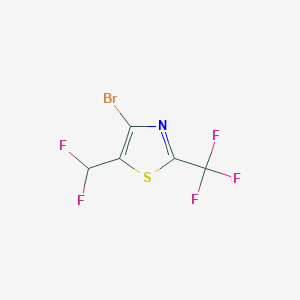
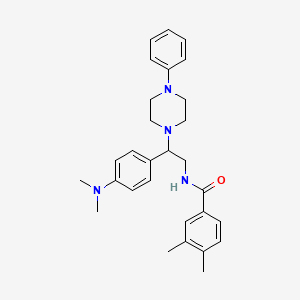
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
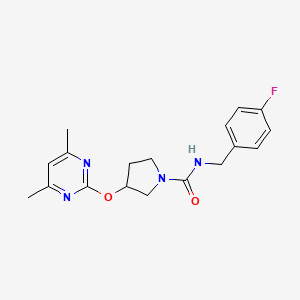



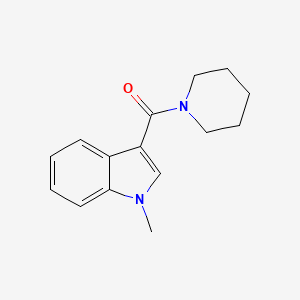
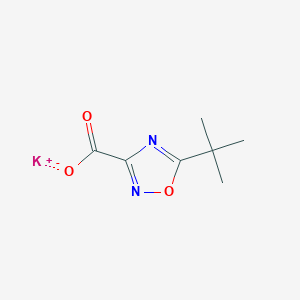


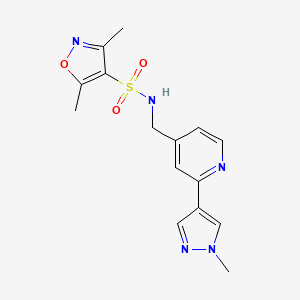
![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)